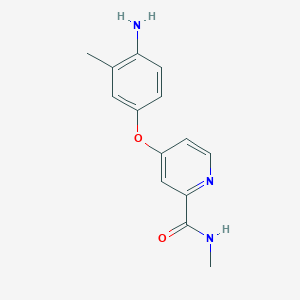

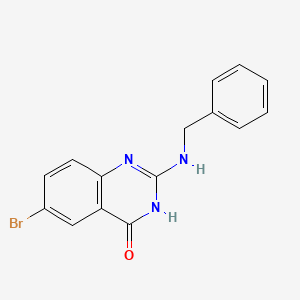

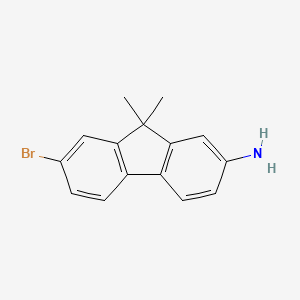

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures, followed by functional group interconversions and coupling reactions. For instance, 5-amino-2-methylphenol, a related compound, can be synthesized from 3-hydroxy-4-methylaniline . A process for the preparation of 2-amino-5-methylpyridine, another related compound, has been reported in a patent .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with one nitrogen and five carbon atoms), which is substituted at the 2-position with a carboxamide group (a carbonyl (C=O) group attached to a nitrogen) and at the 4-position with a phenoxy group (a phenyl ring attached through an oxygen). The phenyl ring is further substituted at the 5-position with an amino group and at the 2-position with a methyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions like acylation or alkylation. The carboxamide group could be hydrolyzed under acidic or basic conditions. The phenoxy group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of polar functional groups .Applications De Recherche Scientifique

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA) is extensively studied for its various biological and pharmacological effects. CGA demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and more. Its roles in lipid and glucose metabolism regulation offer potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects (Naveed et al., 2018).

Stereochemistry of Phenylpiracetam

Research on phenylpiracetam, an analog of piracetam, and its methyl derivative, focuses on their effects on memory processes and cognitive functions. The review summarizes design, synthesis, and exploration of biological activity, highlighting the importance of stereochemistry for their pharmacological properties. This indicates the significance of precise molecular design in developing effective pharmacological agents (Veinberg et al., 2015).

AICAr: AMPK Activator

AICAr, known for modulating AMPK activity, has both AMPK-dependent and independent effects. This systematic review covers its impact on metabolism, exercise, nucleotide synthesis, and cancer, highlighting the necessity for cautious interpretation of AICAr-based studies. It underlines the complexity of biochemical pathways and the need for comprehensive understanding before clinical application (Visnjic et al., 2021).

Methylglyoxal in Foods

This critical review addresses methylglyoxal's formation, transformation, benefits, and deleterious effects, particularly in thermally processed foods. It explores the balance between its potential toxic effects and its role in food aroma, emphasizing the need for further investigation into dietary methylglyoxal-phenolic adducts and strategies to control its presence in foods (Zheng et al., 2020).

Propriétés

IUPAC Name |

4-(5-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-3-4-10(15)7-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPKWYBYBQACIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=CC(=NC=C2)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole](/img/structure/B3257134.png)

![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)

![(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B3257145.png)